molecular formula C6H6N2O4 B2595404 Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate CAS No. 1849330-33-1

Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate

Cat. No. B2595404
CAS RN: 1849330-33-1
M. Wt: 170.124
InChI Key: VMXCHXUGEQHMFP-UHFFFAOYSA-N
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Description

“Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H6N2O4 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the iodination of 1-alkyl-methyl 2,6-dioxo-3-pentyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate was achieved by heating the compound in trifluoroacetic acid with NIS and TFAA to yield the iodo derivative .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H,1H3,(H2,7,8,9,11) . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate” are not detailed in the search results, the compound likely participates in reactions typical of esters and pyrimidines .


Physical And Chemical Properties Analysis

“Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate” is a solid at room temperature . It has a molecular weight of 170.12 .

Scientific Research Applications

1. Synthesis of Novel Biologically Active Disperse Dyes This compound can be used in the synthesis of novel azo-disperse dyes containing alkylhydrazonopyridinone structures . These dyes have been applied to polyester fabrics and have shown very good light fastness levels and good wash fastness .

Multifunctional Molecule

“Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate” is a multifunctional molecule as it contains a formyl group, a hydroxyl group, and the imide moiety . Each of these groups can play a role in specific transformations or uses .

Alkylation with Methyl Bromoacetate

The compound can undergo alkylation with methyl bromoacetate . This reaction could be useful in the synthesis of other complex molecules .

4. Interaction with N-Nucleophiles, Amines, and Hydrazines “Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate” can interact with N-nucleophiles, amines, and hydrazines . This property could be exploited in various chemical reactions and syntheses .

Preparation of Aldehyde Derivatives

Aldehyde derivatives are of primary importance in organic synthesis . The functionalization of important molecules such as nucleic acids with formyl groups can allow the derivatization for multiple application purposes .

6. Role in Supramolecular Chemistry, Molecular Recognition, and Sensors Nucleic bases, such as those in “Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate”, can interact with complementary functions through hydrogen bonds . This feature makes them particularly useful for many applications in the field of supramolecular chemistry, molecular recognition, and sensors .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2,6-dioxo-5H-pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H2,1H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXCHXUGEQHMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=O)NC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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